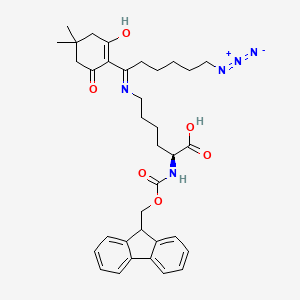

Fmoc-L-Lys(N3-Aca-DIM)-OH

Description

The exact mass of the compound Fmoc-L-Lys(N3-Aca-DIM)-OH is 629.32133411 g/mol and the complexity rating of the compound is 1170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-L-Lys(N3-Aca-DIM)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Lys(N3-Aca-DIM)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-[[6-azido-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)hexylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEOBKQXWBSIEV-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-Lys(N3-Aca-DIM)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Lys(N3-Aca-DIM)-OH is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS), particularly in addressing the challenge of peptide insolubility. This building block incorporates a cleavable "helping hand" solubilizing tag via click chemistry, facilitating the synthesis and purification of hydrophobic and aggregation-prone peptides. This technical guide provides a comprehensive overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, including its chemical properties, a detailed experimental workflow for its application, and its significance in the development of complex peptide-based therapeutics.

Introduction

The chemical synthesis of long and hydrophobic peptides is often hampered by poor solubility and aggregation, leading to low yields and purification difficulties. The "helping hand" strategy is a powerful approach to mitigate these issues by temporarily attaching a solubilizing moiety to the peptide chain. Fmoc-L-Lys(N3-Aca-DIM)-OH is a key reagent in this methodology, offering a versatile platform for the introduction of a cleavable solubilizing tag through a bioorthogonal click reaction.

This derivative of L-lysine is protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based SPPS protocols. The ε-amino group is modified with an azido-functionalized linker (N3-Aca-DIM), which serves as a handle for the subsequent attachment of a solubilizing group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The dimedone (DIM) component of the linker allows for the traceless removal of the solubilizing tag under mild conditions.

Chemical Properties and Data

A summary of the key chemical properties of Fmoc-L-Lys(N3-Aca-DIM)-OH is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2408993-39-3 | [1] |

| Molecular Formula | C35H43N5O6 | [1] |

| Molecular Weight | 629.8 g/mol | [1] |

| Purity | >96% | [1] |

Experimental Protocols

The following sections outline the detailed experimental workflow for the application of Fmoc-L-Lys(N3-Aca-DIM)-OH in the "helping hand" strategy for peptide synthesis.

Incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH into a Peptide Sequence via SPPS

This protocol describes the incorporation of the modified lysine (B10760008) residue into a target peptide sequence using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-L-Lys(N3-Aca-DIM)-OH

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Methanol (B129727)

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Perform the standard cycles of Fmoc deprotection (20% piperidine in DMF) and washing (DMF, DCM, DMF).

-

For the coupling of Fmoc-L-Lys(N3-Aca-DIM)-OH, dissolve the amino acid (1.5-3 equivalents relative to resin loading) and coupling reagents in DMF.

-

Add the coupling cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored by a Kaiser test.

-

After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.

-

Continue with the subsequent Fmoc-amino acid couplings to complete the peptide sequence.

On-Resin Click Chemistry for Attachment of a Solubilizing Tag

This protocol details the attachment of an alkyne-functionalized solubilizing tag to the azide (B81097) handle on the lysine side chain. A common solubilizing tag is a short, highly soluble peptide sequence (e.g., a poly-lysine or poly-arginine sequence) functionalized with an alkyne group.

Materials:

-

Peptide-resin containing the Lys(N3-Aca-DIM) residue

-

Alkyne-functionalized solubilizing tag (e.g., Alkyne-PEG-peptide)

-

Copper(I) source (e.g., CuSO4·5H2O)

-

Reducing agent (e.g., sodium ascorbate)

-

Ligand (e.g., TBTA)

-

Solvent: DMF/H2O mixture

Procedure:

-

Swell the peptide-resin in a DMF/H2O (4:1) mixture.

-

In a separate vial, prepare the click chemistry cocktail:

-

Dissolve the alkyne-functionalized solubilizing tag (1.5-2 equivalents) in the DMF/H2O mixture.

-

Add CuSO4·5H2O (0.1 equivalents).

-

Add sodium ascorbate (B8700270) (0.5 equivalents).

-

Add TBTA (0.1 equivalents).

-

-

Add the click chemistry cocktail to the resin and agitate at room temperature for 4-12 hours.

-

Wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents.

Cleavage from Resin and Purification of the Tagged Peptide

Materials:

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

-

Cold diethyl ether

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the solubilizing tag-peptide conjugate as a white powder.

Removal of the Solubilizing Tag

The DIM linker is cleavable under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632).[4]

Materials:

-

Purified solubilizing tag-peptide conjugate

-

Cleavage solution: 1 M hydrazine or hydroxylamine solution, pH adjusted to ~7.5

-

RP-HPLC system for purification

Procedure:

-

Dissolve the tagged peptide in the cleavage solution.

-

Stir the reaction at room temperature and monitor the progress of the cleavage by analytical RP-HPLC. The reaction is typically complete within a few hours.

-

Once the cleavage is complete, purify the native peptide by RP-HPLC to remove the cleaved tag and any remaining starting material.

-

Lyophilize the pure fractions to obtain the final, native peptide.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the use of Fmoc-L-Lys(N3-Aca-DIM)-OH in peptide synthesis.

Caption: Overall workflow for the "helping hand" strategy using Fmoc-L-Lys(N3-Aca-DIM)-OH.

Caption: Logical relationship of the functional components of Fmoc-L-Lys(N3-Aca-DIM)-OH.

Conclusion

Fmoc-L-Lys(N3-Aca-DIM)-OH is a valuable tool for chemists and drug development professionals engaged in the synthesis of challenging peptides. Its clever design allows for the temporary introduction of a solubilizing "helping hand" that can be efficiently removed after synthesis and purification. This approach significantly expands the scope of chemically accessible peptides, paving the way for the development of novel peptide-based therapeutics and research tools. While detailed quantitative data on reaction yields and spectroscopic characterization of the title compound are not widely published, the general protocols outlined in this guide, based on the well-established "helping hand" strategy, provide a solid foundation for its successful implementation in the laboratory.

References

A Technical Guide to Fmoc-L-Lys(N3-Aca-DIM)-OH: A Tool for Enhanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed to overcome challenges in solid-phase peptide synthesis (SPPS), particularly the poor solubility of peptide chains. This document details its chemical properties, its application in the "helping hand" strategy, experimental protocols for its use, and the underlying chemical workflows.

Core Concepts and Chemical Properties

Fmoc-L-Lys(N3-Aca-DIM)-OH is a sophisticated building block for peptide synthesis. Its structure combines several key functional groups that enable its utility in complex peptide assembly.

-

Fmoc Group (9-fluorenylmethyloxycarbonyl): This base-labile protecting group on the α-amine allows for the sequential addition of amino acids in standard Fmoc-based SPPS.

-

Azide (B81097) (N3) Group: The azide functionality on the lysine (B10760008) side chain is a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of various molecules, including solubilizing tags.

-

Aca (6-aminocaproic acid): This linker likely provides spatial separation between the lysine backbone and the DIM moiety.

-

DIM Group (4,4-dimethyl-2,6-dioxocyclohexylidene): This moiety acts as a temporary solubilizing tag, improving the solubility of the growing peptide chain in the synthesis solvents. It can be cleaved under specific conditions to yield the native peptide.

The primary application of Fmoc-L-Lys(N3-Aca-DIM)-OH is in the "helping hand" strategy for the synthesis of difficult or insoluble peptides. By incorporating this amino acid into the peptide sequence, the DIM tag enhances solubility, facilitating purification and handling. The azide group offers further versatility for conjugation.

Table 1: Chemical and Physical Properties of Fmoc-L-Lys(N3-Aca-DIM)-OH

| Property | Value |

| CAS Number | 2408993-39-3 |

| Molecular Formula | C35H43N5O6 |

| Molecular Weight | 629.8 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | >96% (as specified by commercial suppliers) |

| Solubility | Soluble in organic solvents like DMF, DMSO |

Experimental Protocols

The following sections provide detailed, representative methodologies for the incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH into a peptide sequence, the optional click chemistry modification, and the subsequent cleavage of the solubilizing tag and the peptide from the solid support.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Lys(N3-Aca-DIM)-OH

This protocol outlines the standard steps for incorporating the modified lysine into a growing peptide chain on a solid support resin (e.g., Wang resin, Rink amide resin).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-Lys(N3-Aca-DIM)-OH

-

SPPS resin (e.g., pre-loaded Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU/HOBt or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride (B1165640) (for capping)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the desired Fmoc-amino acid (or Fmoc-L-Lys(N3-Aca-DIM)-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and DIPEA.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Wash the resin with DMF (3-5 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Click Chemistry for Further Functionalization (Optional)

If further modification is desired, the azide group on the lysine side chain can be used for CuAAC.

Materials:

-

Peptide-resin containing the Lys(N3-Aca-DIM) residue

-

Alkyne-functionalized molecule (e.g., alkyne-PEG for enhanced solubility)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent: DMF/water or DMSO/water mixture

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent system.

-

Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail. A typical ratio is:

-

Alkyne-functionalized molecule (10-20 equivalents relative to the peptide)

-

CuSO4 (1-5 equivalents)

-

Ligand (THPTA or TBTA) (5-10 equivalents)

-

Sodium ascorbate (10-50 equivalents, added last to initiate the reaction)

-

-

Click Reaction: Add the click chemistry cocktail to the resin and agitate at room temperature for 2-12 hours.

-

Washing: Wash the resin extensively with the reaction solvent, followed by DCM, to remove excess reagents.

Cleavage of the DIM Solubilizing Tag and Peptide from Resin

The final step involves the cleavage of the DIM tag and the peptide from the solid support, along with the removal of other side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT) (the choice of scavengers depends on the peptide sequence)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing cysteine or methionine, EDT may be added.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Add the combined TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows involving Fmoc-L-Lys(N3-Aca-DIM)-OH.

In-Depth Technical Guide: Fmoc-L-Lys(N3-Aca-DIM)-OH for Enhanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed to overcome challenges in solid-phase peptide synthesis (SPPS), particularly for hydrophobic and difficult-to-purify peptides. This document details its chemical properties, its application in the "helping hand" strategy, and provides generalized experimental protocols.

Core Properties of Fmoc-L-Lys(N3-Aca-DIM)-OH

Fmoc-L-Lys(N3-Aca-DIM)-OH is a multifaceted building block for peptide synthesis. Its structure incorporates several key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard SPPS, an azide (B81097) (N3) group for bioorthogonal conjugation, and a cleavable 3,3'-Diindolylmethane (DIM) tag linked via an aminocaproic acid (Aca) spacer.

| Property | Value | Reference |

| Chemical Formula | C35H43N5O6 | [1] |

| Molecular Weight | 629.8 g/mol | [1] |

| CAS Number | 2408993-39-3 | [1] |

| Purity | >96% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO, NMP | |

| Storage | Store at -20°C |

The "Helping Hand" Strategy for Insoluble Peptides

The primary application of Fmoc-L-Lys(N3-Aca-DIM)-OH is as a "helping hand" in the synthesis of peptides prone to aggregation and poor solubility.[2][3] This strategy involves the temporary introduction of a solubilizing tag to the peptide chain, which is later removed after synthesis and purification.[2]

The Aca-DIM moiety in Fmoc-L-Lys(N3-Aca-DIM)-OH serves as this removable solubilizing tag. The bulky and relatively hydrophobic DIM group, paradoxically, can disrupt the intermolecular hydrogen bonding between peptide chains that leads to aggregation, thereby improving solubility in organic solvents used during synthesis and purification.

Mechanism of Action

-

Incorporation: Fmoc-L-Lys(N3-Aca-DIM)-OH is incorporated into the peptide sequence at a desired position during standard Fmoc-based SPPS.

-

Improved Solubility: The Aca-DIM tag enhances the solubility of the growing peptide chain, facilitating more efficient coupling reactions and simplifying purification of the crude peptide by HPLC.

-

Tag Cleavage: After successful synthesis and purification, the Aca-DIM tag is selectively cleaved from the lysine (B10760008) side chain.[4]

-

Final Product: The native peptide is obtained without the solubilizing tag.

The workflow for this "helping hand" strategy is depicted below.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-L-Lys(N3-Aca-DIM)-OH in SPPS. Specific conditions may need to be optimized based on the target peptide sequence.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-SPPS protocols are generally applicable for the incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH.

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-Lys(N3-Aca-DIM)-OH (or other Fmoc-protected amino acids) in DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and allow it to react for the appropriate time (typically 1-2 hours).

-

-

Washing: Wash the resin thoroughly with DMF after deprotection and coupling steps.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

Cleavage of the Aca-DIM Tag

The Aca-DIM tag is designed to be cleaved under specific conditions that do not affect the peptide backbone.

-

Dissolution: Dissolve the purified, tagged peptide in a suitable buffer.

-

Cleavage Reaction: Add a solution of 1M hydrazine or 1M hydroxylamine.[4] The reaction is typically carried out at a pH of around 7.5.[2]

-

Monitoring: Monitor the reaction progress by HPLC to ensure complete cleavage of the tag.

-

Purification: Once the reaction is complete, purify the native peptide using reverse-phase HPLC.

Bioorthogonal Conjugation via the Azide Group

The presence of the azide (N3) group on the lysine side chain provides a versatile handle for bioorthogonal chemistry. This allows for the site-specific labeling of the peptide with a variety of molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

Potential Bioactivity of the DIM Moiety

3,3'-Diindolylmethane (DIM) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. It is known to possess various biological activities, including anticancer and anti-inflammatory properties. While the primary purpose of the DIM moiety in this reagent is to act as a solubilizing tag, its potential bioactivity should be considered, especially if trace amounts remain after cleavage.

The signaling pathways affected by DIM are numerous and complex. One of the well-studied pathways involves its role as an antagonist of the androgen receptor (AR).

Conclusion

Fmoc-L-Lys(N3-Aca-DIM)-OH is a valuable tool for peptide chemists, offering a dual functionality. The cleavable Aca-DIM tag serves as an effective "helping hand" to improve the synthesis and purification of challenging peptides. Simultaneously, the azide group provides a convenient point of attachment for further modifications through click chemistry. This combination of features makes it a powerful reagent for the development of complex peptide-based therapeutics and research tools. Researchers should, however, remain mindful of the potential bioactivity of the DIM moiety and ensure its complete removal for applications where such activity is not desired.

References

- 1. Synthesis of hydrophobic insulin-based peptides using a helping hand strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempep.com [chempep.com]

A Technical Guide to Fmoc-L-Lys(N3-Aca-DIM)-OH: A Versatile Tool in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative designed to overcome challenges in Solid-Phase Peptide Synthesis (SPPS), particularly in the production of hydrophobic and aggregation-prone peptides. This document details its chemical properties, applications in the "helping hand" strategy, and provides generalized experimental protocols for its use.

Introduction

Fmoc-L-Lys(N3-Aca-DIM)-OH is a critical reagent for chemists and drug developers working with "difficult" peptide sequences. Its unique trifunctional structure, comprising a temporary Fmoc protecting group, an azide (B81097) (N3) handle for bioorthogonal conjugation, and a cleavable dimedone (DIM) linker, enables the temporary attachment of solubilizing tags. This "helping hand" approach significantly improves yields and purity of the target peptide by preventing aggregation during synthesis.

Molecular Profile

The fundamental properties of Fmoc-L-Lys(N3-Aca-DIM)-OH are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 629.8 g/mol | [1][2] |

| Molecular Formula | C35H43N5O6 | [1][2] |

| CAS Number | 2408993-39-3 | [1][2] |

| Purity | Typically >96% | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO, NMP |

The "Helping Hand" Strategy: A Conceptual Overview

The "helping hand" strategy is a powerful technique in peptide synthesis to enhance the solubility of growing peptide chains that are prone to aggregation. Fmoc-L-Lys(N3-Aca-DIM)-OH is specifically designed for this purpose. The workflow involves:

-

Incorporation : The Fmoc-L-Lys(N3-Aca-DIM)-OH building block is incorporated into the peptide sequence at a strategic position using standard Fmoc-SPPS.

-

Attachment of Solubilizing Tag : A solubilizing moiety, typically a hydrophilic peptide sequence or a polyethylene (B3416737) glycol (PEG) chain functionalized with an alkyne group, is attached to the azide (N3) group on the lysine (B10760008) side chain via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[3][4][5]

-

Peptide Elongation : The peptide chain is further elongated to its full length. The attached solubilizing tag prevents aggregation of the growing peptide on the solid support.

-

Cleavage of the Solubilizing Tag : After the peptide synthesis is complete, the solubilizing tag is removed by cleaving the dimedone-based linker. This is typically achieved using a mild solution of hydrazine (B178648) or hydroxylamine (B1172632).[3][5][6]

-

Final Cleavage and Deprotection : The final peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using standard procedures, such as treatment with a trifluoroacetic acid (TFA) cocktail.

This strategic approach is visualized in the workflow diagram below.

Figure 1: Workflow for the "Helping Hand" strategy using Fmoc-L-Lys(N3-Aca-DIM)-OH.

Experimental Protocols

The following sections provide generalized protocols for the key steps involving Fmoc-L-Lys(N3-Aca-DIM)-OH. These should be adapted and optimized for specific peptide sequences and scales.

Incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH into the Peptide Sequence

This step follows standard Fmoc-SPPS procedures.

-

Resin Swelling : Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection : Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminal amino acid.

-

Activation and Coupling :

-

Dissolve Fmoc-L-Lys(N3-Aca-DIM)-OH (3-5 equivalents relative to resin loading) in a suitable solvent (e.g., DMF).

-

Add an activating agent, such as HATU (3-5 equivalents), and a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Washing : Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

-

Capping (Optional) : To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

On-Resin Click Chemistry (CuAAC)

This protocol describes the attachment of an alkyne-functionalized solubilizing tag to the azide group of the incorporated lysine derivative.

-

Resin Preparation : After incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH and subsequent Fmoc deprotection, swell the resin in a nitrogen-purged solvent like DMSO.[1]

-

Click Reaction Cocktail :

-

Prepare a solution of the alkyne-functionalized solubilizing tag (e.g., alkyne-PEG, alkyne-peptide) (5-10 equivalents) in DMSO.

-

Prepare a solution of a copper(I) source, such as copper(I) bromide (CuBr) or generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[1]

-

Add a copper-stabilizing ligand, such as TBTA or 2,6-lutidine.

-

-

Reaction :

-

Add the copper catalyst solution to the resin, followed by the alkyne tag solution.

-

Agitate the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Washing : Wash the resin extensively with DMSO, isopropanol/DMSO, DMF, and DCM to remove all traces of copper and other reagents.[1]

Cleavage of the Dimedone (DIM) Linker

This step removes the solubilizing tag after peptide elongation is complete.

-

Resin Preparation : Wash the resin-bound peptide with DMF.

-

Cleavage Solution : Prepare a solution of 1 M hydroxylamine or hydrazine in a suitable solvent system (e.g., aqueous buffer or DMF).[3][5]

-

Cleavage Reaction :

-

Treat the resin with the cleavage solution.

-

Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight and should be monitored for completion.

-

-

Washing : Thoroughly wash the resin with DMF and DCM to remove the cleaved tag and cleavage reagents.

The logical flow of the key chemical transformations in this process is depicted below.

Figure 2: Key chemical transformations in the "Helping Hand" strategy.

Applications in Drug Development

The use of Fmoc-L-Lys(N3-Aca-DIM)-OH is particularly advantageous in the development of peptide-based therapeutics, where the synthesis of long or hydrophobic sequences is often a bottleneck.

-

Enabling Synthesis of Difficult Peptides : It allows for the successful synthesis of peptides that would otherwise be challenging to produce due to poor solubility and aggregation.

-

Improving Purity and Yield : By preventing aggregation, the purity profile of the crude peptide is improved, simplifying downstream purification and increasing the overall yield.

-

Versatility in Conjugation : The azide handle can be used to attach not only solubilizing tags but also other moieties of interest, such as fluorescent labels, small molecule drugs for creating peptide-drug conjugates (PDCs), or targeting ligands.[4][7]

Conclusion

Fmoc-L-Lys(N3-Aca-DIM)-OH is a sophisticated and highly useful building block for modern peptide synthesis. By enabling the "helping hand" strategy, it provides a robust solution to the common problem of peptide insolubility during SPPS. Its application can lead to higher success rates in the synthesis of complex peptides, thereby accelerating research and development in areas reliant on synthetic peptides, including drug discovery and materials science.

References

- 1. peptide.com [peptide.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. connectsci.au [connectsci.au]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Fmoc-L-Lys(N3-Aca-DIM)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and bioconjugation applications. This document outlines its solubility characteristics, detailed experimental protocols for its use, and visual representations of relevant biochemical pathways and workflows.

Core Concepts

Fmoc-L-Lys(N3-Aca-DIM)-OH is a key reagent in modern biochemical and pharmaceutical research. It integrates a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS), an azide (B81097) (N3) moiety for bioorthogonal "click" chemistry, and a dimedone (DIM) linker. This unique combination makes it particularly valuable for the "helping hand" strategy, a technique used to improve the synthesis and purification of peptides that are prone to insolubility.[1][2]

Data Presentation: Solubility

Qualitative Solubility Profile:

Fmoc-protected amino acids, particularly those with large, hydrophobic side chains like Fmoc-L-Lys(N3-Aca-DIM)-OH, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.

| Solvent | General Solubility of Fmoc-Amino Acids | Suitability for Fmoc-L-Lys(N3-Aca-DIM)-OH |

| Dimethylformamide (DMF) | High | Recommended as a primary solvent. |

| N-Methyl-2-pyrrolidone (NMP) | High | Recommended as a primary solvent. |

| Dimethyl sulfoxide (B87167) (DMSO) | High | Can be used, especially for difficult-to-dissolve sequences. |

| Dichloromethane (DCM) | Variable | Generally lower solubility; more suitable for less polar compounds. |

| Water | Low to Insoluble | Not a suitable solvent for the protected amino acid. |

Note: The bulky and hydrophobic nature of the Aca-DIM moiety may influence solubility. Empirical determination is recommended for specific concentrations.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of Fmoc-L-Lys(N3-Aca-DIM)-OH in a specific solvent.

Materials:

-

Fmoc-L-Lys(N3-Aca-DIM)-OH

-

Selected solvent (e.g., DMF, NMP)

-

Vortex mixer

-

Analytical balance

-

Centrifuge

-

Spectrophotometer (optional, for concentration determination)

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of Fmoc-L-Lys(N3-Aca-DIM)-OH to a known volume of the solvent at a controlled temperature (e.g., 25 °C).

-

Vortex the mixture vigorously for 2-3 minutes.

-

Allow the solution to equilibrate by gentle agitation for several hours to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

-

Quantification of Soluble Compound:

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

-

Evaporate the solvent under vacuum.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

Calculate the solubility in g/L or mol/L.

-

Alternatively, the concentration of the supernatant can be determined using spectrophotometry if a standard curve is available.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the "Helping Hand" Strategy

Fmoc-L-Lys(N3-Aca-DIM)-OH is employed in the "helping hand" strategy to attach a temporary solubilizing tag to the peptide chain, facilitating the synthesis of otherwise insoluble sequences.[1][2]

Materials:

-

Fmoc-L-Lys(N3-Aca-DIM)-OH

-

Appropriate solid-phase resin (e.g., Wang, Rink Amide)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Alkyne-functionalized solubilizing tag (e.g., alkyne-PEG)

-

Click chemistry reagents (e.g., CuSO₄, sodium ascorbate)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Hydrazine (B178648) or hydroxylamine (B1172632) solution for tag removal

Procedure:

-

Resin Preparation and First Amino Acid Coupling: Swell the resin in DMF and couple the first Fmoc-protected amino acid according to standard SPPS protocols.

-

Peptide Chain Elongation: Continue the cycles of deprotection and coupling for the desired peptide sequence.

-

Incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH: At the desired position, couple Fmoc-L-Lys(N3-Aca-DIM)-OH using standard coupling conditions.

-

Click Chemistry for Tag Attachment:

-

After incorporation, deprotect the Fmoc group.

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on the resin to attach the alkyne-functionalized solubilizing tag to the azide group of the lysine (B10760008) side chain.

-

-

Continued Peptide Synthesis: Continue the SPPS cycles until the full-length peptide is synthesized.

-

Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

-

Purification of the Tagged Peptide: Purify the peptide-tag conjugate using reverse-phase HPLC. The solubilizing tag should improve its chromatographic behavior.

-

Removal of the "Helping Hand" Tag: Treat the purified peptide with a solution of 1M hydrazine or hydroxylamine to cleave the DIM linker and release the native peptide.[1][2]

-

Final Purification: Purify the final, native peptide by reverse-phase HPLC.

Protocol 3: Bioconjugation via Click Chemistry

The azide moiety on peptides incorporating Fmoc-L-Lys(N3-Aca-DIM)-OH can be used for bioconjugation to alkyne-containing molecules such as fluorescent dyes, imaging agents, or cytotoxic drugs.[3][4]

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule for conjugation

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)

-

Copper ligand (e.g., THPTA, TBTA) to stabilize Cu(I)

-

Appropriate buffer (e.g., PBS)

-

Solvent for dissolving the alkyne-molecule if necessary (e.g., DMSO)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified peptide in the reaction buffer.

-

Dissolve the alkyne-functionalized molecule in a compatible solvent.

-

-

Click Reaction:

-

In a reaction vessel, combine the azide-peptide and the alkyne-molecule.

-

Prepare the catalyst solution by mixing CuSO₄ and the ligand.

-

Add the catalyst solution to the peptide-alkyne mixture.

-

Initiate the reaction by adding the reducing agent (sodium ascorbate).

-

Allow the reaction to proceed at room temperature, typically for 30-60 minutes, with gentle mixing and protection from light.[3]

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC to remove unreacted components and byproducts.

-

Mandatory Visualizations

Caption: Workflow for the "Helping Hand" strategy in SPPS.

Caption: Lysine-targeted protein modification and detection workflow.

References

A Comprehensive Technical Guide to the Synthesis of Fmoc-L-Lys(N3-Aca-DIM)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Fmoc-L-Lys(N3-Aca-DIM)-OH, a specialized amino acid derivative with significant potential in chemical biology and drug development. This compound incorporates three key functional components: an Fmoc-protected L-lysine for solid-phase peptide synthesis (SPPS), a diindolylmethane (DIM) moiety known for its anticancer properties, and an azido-functionalized acyl (Aca) linker, enabling bioorthogonal "click" chemistry applications.

The synthesis of this complex molecule requires a multi-step approach, beginning with the preparation of key intermediates. This guide outlines the experimental protocols for the synthesis of these intermediates and their final assembly, supported by quantitative data from analogous reactions reported in the literature.

Overall Synthetic Strategy

The proposed synthesis of Fmoc-L-Lys(N3-Aca-DIM)-OH is a modular approach that involves the independent synthesis of three key building blocks, followed by their sequential coupling. The main stages of this strategy are:

-

Preparation of Key Intermediates:

-

Fmoc-L-Lys(Boc)-OH: A commercially available, orthogonally protected lysine (B10760008) derivative that serves as the starting scaffold.

-

4-(di(1H-indol-3-yl)methyl)benzoic acid (DIM-COOH): A diindolylmethane derivative functionalized with a carboxylic acid for linker attachment.

-

Ethyl 6-azidohexanoate: The azido-functionalized linker ("N3-Aca") with a protected carboxylic acid.

-

-

Assembly and Final Product Formation:

-

Coupling of DIM-COOH with the deprotected amino group of a suitable linker precursor, followed by introduction of the azide (B81097) and deprotection of the carboxylic acid to yield a "DIM-Aca-N3" carboxylic acid. A more direct, proposed route involves the initial synthesis of Fmoc-L-Lys(6-aminohexanoyl)-OH, followed by diazotization of the terminal amino group and subsequent coupling with a DIM precursor. However, for a more modular approach, we will focus on the synthesis of a DIM-linker conjugate first. A plausible and efficient route involves the synthesis of Fmoc-L-Lys(6-azidohexanoyl)-OH as a key intermediate, which is then further functionalized.

-

Given the structural complexity suggested by the name, a more likely synthetic route involves the sequential modification of the lysine side chain. The following sections detail the experimental protocols for a plausible synthetic pathway.

Experimental Protocols

This procedure describes the synthesis of a diindolylmethane derivative with a carboxylic acid handle, which is essential for its conjugation to the linker. The synthesis is based on the acid-catalyzed condensation of indole (B1671886) with an aldehyde.

-

Reaction: 2 equivalents of indole are reacted with 1 equivalent of 4-formylbenzoic acid in the presence of an acid catalyst.

-

Reagents and Solvents:

-

Indole

-

4-formylbenzoic acid

-

Glacial acetic acid (solvent)

-

Concentrated hydrochloric acid (catalyst)

-

-

Procedure:

-

Dissolve 4-formylbenzoic acid in glacial acetic acid.

-

Add indole to the solution and stir until fully dissolved.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 4-(di(1H-indol-3-yl)methyl)benzoic acid as a solid.

-

This protocol details the acylation of the lysine side chain with 6-azidohexanoic acid.

-

Part A: Synthesis of 6-azidohexanoic acid

-

Dissolve 6-bromohexanoic acid in a mixture of acetone (B3395972) and water.

-

Add sodium azide in excess and heat the mixture to reflux for 24 hours.

-

After cooling to room temperature, acidify the mixture with HCl.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 6-azidohexanoic acid.

-

-

Part B: Coupling of 6-azidohexanoic acid to Fmoc-L-Lysine

-

Start with commercially available Fmoc-L-Lys(Boc)-OH. Remove the Boc protecting group from the side chain amino group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Dissolve the resulting Fmoc-L-Lys-OH·TFA salt in a suitable solvent such as dimethylformamide (DMF).

-

Add 6-azidohexanoic acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature overnight.

-

Work up the reaction by acidifying with a weak acid and extracting the product into an organic solvent.

-

Purify the product by column chromatography to obtain Fmoc-L-Lys(6-azidohexanoyl)-OH.

-

This final step involves the coupling of the DIM-COOH intermediate to a modified linker on the lysine side chain. A plausible, though complex, route would be to modify the azido (B1232118) group of Fmoc-L-Lys(6-azidohexanoyl)-OH to an amine via Staudinger reduction, followed by coupling with DIM-COOH.

A more direct interpretation of the target molecule's name suggests that the DIM moiety is attached to the linker in a different manner. However, without a definitive structure, we present a logical subsequent step for creating a DIM-conjugated, azido-lysine derivative. The following is a proposed protocol for the coupling of DIM-COOH to an amino-functionalized lysine derivative, which could be an intermediate towards the final product.

-

Procedure (Proposed for a related structure):

-

Synthesize Fmoc-L-Lys(6-aminohexanoyl)-OH by reducing the azide of Fmoc-L-Lys(6-azidohexanoyl)-OH using a reducing agent like triphenylphosphine (B44618) followed by hydrolysis.

-

Dissolve Fmoc-L-Lys(6-aminohexanoyl)-OH in DMF.

-

Add DIM-COOH, HATU, and DIPEA.

-

Stir the reaction at room temperature for 24 hours.

-

Purify the final product using preparative HPLC.

-

Note: The exact synthetic route to Fmoc-L-Lys(N3-Aca-DIM)-OH is not well-documented in publicly available literature. The protocols provided are based on established chemical principles for the synthesis of similar molecules. Researchers should optimize these conditions as needed.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations involved in this synthesis, based on literature reports of analogous reactions.

| Reaction Step | Starting Material | Key Reagents | Solvent | Time | Yield (%) | Reference (Analogous Rxn) |

| DIM-COOH Synthesis | Indole, 4-formylbenzoic acid | HCl | Acetic Acid | 4-6 h | 85-95 | [1] |

| 6-Azidohexanoic Acid Synthesis | 6-Bromohexanoic acid | NaN3 | Acetone/Water | 24 h | >90 | [2] |

| Boc Deprotection | Fmoc-L-Lys(Boc)-OH | TFA, DCM | DCM | 1-2 h | Quantitative | [2] |

| Amide Coupling (Lys-Linker) | Fmoc-L-Lys-OH, 6-azidohexanoic acid | HATU, DIPEA | DMF | 12-16 h | 70-85 | [3] |

| Amide Coupling (Linker-DIM) | Amino-functionalized Linker, DIM-COOH | HATU, DIPEA | DMF | 12-24 h | 60-80 | [3] |

Visualization of a Relevant Signaling Pathway

Diindolylmethane and its derivatives have been shown to modulate multiple signaling pathways implicated in cancer cell proliferation and survival. One such key pathway is the PI3K/Akt/mTOR pathway. The diagram below illustrates the inhibitory effect of DIM derivatives on this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by DIM derivatives.

Visualization of the Synthetic Workflow

The following diagram outlines the proposed synthetic workflow for a DIM- and azido-functionalized lysine derivative.

Caption: Proposed synthetic workflow for Fmoc-L-Lys(N3-Aca-DIM)-OH.

References

The Strategic Application of Azide-Functionalized Lysine Derivatives in Modern Peptide and Bioconjugate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Lys(N3-Aca-DIM)-OH represents a sophisticated class of chemical biology tools designed to address specific challenges in peptide synthesis and bioconjugation. While not possessing a direct biological mechanism of action in the traditional pharmacological sense, its utility lies in its chemical reactivity, enabling the precise and efficient modification of peptides and proteins. This guide elucidates the chemical mechanism of action of the azide (B81097) moiety within Fmoc-L-Lys(N3-Aca-DIM)-OH, details its application in Solid-Phase Peptide Synthesis (SPPS), particularly the "helping hand" strategy for enhancing peptide solubility, and provides an overview of the underlying principles of the click chemistry reactions it facilitates.

Core Chemical Principles and Mechanism of Action

The "mechanism of action" of Fmoc-L-Lys(N3-Aca-DIM)-OH is chemical in nature, centered around the azide (-N₃) functional group. This group is bioorthogonal, meaning it does not react with biological molecules under physiological conditions, making it an ideal handle for specific chemical modifications. The primary reactions involving the azide group are cycloadditions with alkynes, commonly referred to as "click chemistry".

Fmoc-L-Lys(N3-Aca-DIM)-OH is a building block for SPPS.[1] The Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amine of the lysine (B10760008), allowing it to be incorporated into a growing peptide chain.[2] The azide group on the side chain remains inert during the cycles of peptide synthesis.[2][3]

The two main types of click chemistry reactions that Fmoc-L-Lys(N3-Aca-DIM)-OH can participate in are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins the azide with a terminal alkyne to form a stable triazole linkage.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it suitable for use in living systems. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts readily with the azide.[1][2]

These reactions allow for the site-specific conjugation of various molecules to the peptide, such as fluorescent probes, polymers for drug delivery, or therapeutic agents.[2][4]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| Fmoc-L-Lys(N₃)-OH | 159610-89-6 | C₂₁H₂₂N₄O₄ | 394.42 | Fmoc (amine protection), Azide (click chemistry) |

| Fmoc-L-Lys(N3-Aca-DIM)-OH | 2408993-39-3 | C₃₅H₄₃N₅O₆ | 629.8 | Fmoc, Azide, Dimerized Indole (solubility) |

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Reaction Speed | Very Fast | Fast |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible |

| Applications | In vitro bioconjugation, materials science | In vivo labeling, live-cell imaging |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(N3-Aca-DIM)-OH

This protocol provides a general workflow for incorporating an azide-functionalized lysine into a peptide sequence.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent like HBTU and a base like DIPEA in DMF. Add this solution to the deprotected resin and allow it to react. Wash the resin.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence. To incorporate the azide functionality, use Fmoc-L-Lys(N3-Aca-DIM)-OH in the desired coupling cycle.

-

Final Deprotection: Once the peptide sequence is complete, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for CuAAC on an Azide-Functionalized Peptide

-

Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system (e.g., a mixture of water and DMSO).

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, a copper(II) sulfate (B86663) solution, and a reducing agent solution (e.g., sodium ascorbate).

-

Reaction Setup: In a reaction vessel, combine the peptide solution, the alkyne-containing molecule, the copper(II) sulfate solution, and finally, initiate the reaction by adding the sodium ascorbate (B8700270) solution.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS.

-

Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC.

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified mechanism of CuAAC click chemistry.

Caption: Simplified mechanism of SPAAC click chemistry.

Caption: The "helping hand" strategy for peptide purification.[1][5]

Conclusion

Fmoc-L-Lys(N3-Aca-DIM)-OH and related azide-containing amino acids are powerful tools in chemical biology and drug development. Their "mechanism of action" is rooted in the precise and efficient chemical reactions they enable, rather than direct biological activity. By leveraging click chemistry, these building blocks allow for the synthesis of complex peptides, the attachment of solubility-enhancing tags to overcome synthetic challenges, and the creation of sophisticated bioconjugates for therapeutic and diagnostic applications. Understanding the chemical principles and experimental considerations outlined in this guide is crucial for researchers aiming to utilize these versatile reagents to their full potential.

References

An In-Depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, which are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). It details their chemical properties, the principles of the Fmoc protection strategy, and step-by-step protocols for their use in the synthesis of peptides.

Introduction to Fmoc Chemistry

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process.[1] Within SPPS, the Fmoc protection strategy has become the predominant method due to its mild reaction conditions and high efficiency.[2][3]

The Fmoc group, introduced by Carpino and Han in 1970, is an amine-protecting group that is stable under acidic conditions but readily removed by a mild base, typically a secondary amine like piperidine (B6355638).[2][4] This base-lability is the cornerstone of the Fmoc/tBu orthogonal protection scheme. In this strategy, the temporary Nα-Fmoc group is removed at each cycle with a base, while the permanent side-chain protecting groups (often tert-butyl, tBu, based) and the resin linker remain intact. These permanent protecting groups are then removed in a final step using a strong acid, such as trifluoroacetic acid (TFA).[4][5]

The key advantages of the Fmoc-SPPS methodology include:

-

Milder Deprotection Conditions: The use of piperidine for Fmoc removal avoids the repeated use of strong acids required in the alternative Boc/Bzl strategy, which can degrade sensitive peptide sequences or modifications.[4]

-

Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile) prevent premature deprotection of the side chains during synthesis.[4][5]

-

Ease of Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance. Upon cleavage, the resulting dibenzofulvene-piperidine adduct can be quantified spectrophotometrically (at ~301 nm) to monitor the progress of the deprotection reaction in real-time.[6][7]

-

Compatibility: The mild conditions are compatible with a wide range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation.[4]

Physicochemical Properties of Fmoc-Amino Acids

The proper handling, storage, and application of Fmoc-amino acids require an understanding of their physical and chemical properties. The following table summarizes the molecular weight and melting point for the 20 proteinogenic amino acids, incorporating their most commonly used side-chain protecting groups for Fmoc-SPPS.

| Amino Acid (Code) | Fmoc-Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Alanine (Ala) | Fmoc-Ala-OH | 311.34 | 158-160 |

| Arginine (Arg) | Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Asparagine (Asn) | Fmoc-Asn(Trt)-OH | 596.67 | 201-204 |

| Aspartic Acid (Asp) | Fmoc-Asp(OtBu)-OH | 411.45 | 148-150 |

| Cysteine (Cys) | Fmoc-Cys(Trt)-OH | 585.71 | 170-173 |

| Glutamine (Gln) | Fmoc-Gln(Trt)-OH | 610.70 | 165-172 |

| Glutamic Acid (Glu) | Fmoc-Glu(OtBu)-OH | 425.48 | 145-147 |

| Glycine (Gly) | Fmoc-Gly-OH | 297.31 | 172-175 |

| Histidine (His) | Fmoc-His(Trt)-OH | 619.72 | 140-150 (dec.) |

| Isoleucine (Ile) | Fmoc-Ile-OH | 353.41 | 145-147 |

| Leucine (Leu) | Fmoc-Leu-OH | 353.41 | 152-156 |

| Lysine (Lys) | Fmoc-Lys(Boc)-OH | 468.55 | 115-125 |

| Methionine (Met) | Fmoc-Met-OH | 371.46 | 125-130 |

| Phenylalanine (Phe) | Fmoc-Phe-OH | 387.44 | 182-185 |

| Proline (Pro) | Fmoc-Pro-OH | 337.37 | 114-117 |

| Serine (Ser) | Fmoc-Ser(tBu)-OH | 383.44 | 127-131 |

| Threonine (Thr) | Fmoc-Thr(tBu)-OH | 397.47 | 135-140 |

| Tryptophan (Trp) | Fmoc-Trp(Boc)-OH | 526.58 | 86-93 |

| Tyrosine (Tyr) | Fmoc-Tyr(tBu)-OH | 459.53 | 153-156 |

| Valine (Val) | Fmoc-Val-OH | 339.39 | 143-145 |

Note: Melting points are approximate and can vary based on purity and supplier.

Core Principles and Mechanisms

The Nα-Fmoc Protecting Group

The Fmoc group is attached to the α-amino group of an amino acid, forming a carbamate (B1207046) linkage. Its primary function is to prevent the amine from participating in unwanted reactions during the activation and coupling of the carboxylic acid group.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[6]

-

Proton Abstraction: A base, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4][6]

-

β-Elimination: This abstraction leads to the formation of a carbanion intermediate, which is unstable and rapidly undergoes elimination to form a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, releasing the free amine of the peptide.[6]

-

Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable DBF-piperidine adduct. This scavenging step is crucial as it prevents the reactive DBF from undergoing side reactions with the newly deprotected amine, which would terminate the peptide chain.[6][8]

Caption: Mechanism of Fmoc deprotection by piperidine.

Side-Chain Protection Strategy

To prevent unwanted reactions at reactive side-chain functionalities (e.g., the ε-amino group of Lysine or the hydroxyl group of Serine), these groups are protected with "permanent" protecting groups. In the Fmoc/tBu strategy, these are typically acid-labile groups that are stable to the basic conditions of Fmoc removal. The choice of protecting group is critical for synthesis success.

| Amino Acid | Common Side-Chain Protecting Group | Lability / Cleavage Condition |

| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |

| Asparagine (Asn) | Trt (Trityl) | TFA |

| Aspartic Acid (Asp) | OtBu (tert-Butyl ester) | TFA |

| Cysteine (Cys) | Trt (Trityl), Acm (Acetamidomethyl) | TFA (Trt); Iodine or Hg(II) (Acm) |

| Glutamine (Gln) | Trt (Trityl) | TFA |

| Glutamic Acid (Glu) | OtBu (tert-Butyl ester) | TFA |

| Histidine (His) | Trt (Trityl) | TFA |

| Lysine (Lys) | Boc (tert-Butoxycarbonyl) | TFA |

| Serine (Ser) | tBu (tert-Butyl ether) | TFA |

| Threonine (Thr) | tBu (tert-Butyl ether) | TFA |

| Tryptophan (Trp) | Boc (tert-Butoxycarbonyl) | TFA |

| Tyrosine (Tyr) | tBu (tert-Butyl ether) | TFA |

TFA: Trifluoroacetic acid, typically in a cleavage cocktail with scavengers.[9][10]

Experimental Protocols for Manual Fmoc-SPPS

The following protocols describe a standard manual synthesis cycle. Reagent equivalents are based on the initial loading of the resin.

Step 1: Resin Preparation and Swelling

This initial step is crucial for ensuring that the reactive sites within the resin beads are fully accessible.

-

Objective: To swell the resin in a suitable solvent.

-

Materials:

-

Fmoc-amino acid pre-loaded resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Peptide synthesis reaction vessel with a frit.

-

-

Procedure:

-

Weigh the desired amount of resin (e.g., for a 0.1 mmol scale) and transfer it to the reaction vessel.[2]

-

Add enough DMF to completely cover the resin (approx. 10 mL per gram of resin).[11]

-

Allow the resin to swell for at least 30-60 minutes at room temperature, with occasional gentle agitation.[7]

-

Drain the DMF through the frit.

-

Step 2: Nα-Fmoc Group Deprotection

This step removes the temporary Fmoc protecting group to expose the N-terminal amine for the next coupling reaction.

-

Objective: To remove the Fmoc group from the N-terminal amino acid.

-

Materials:

-

Procedure:

-

Add the 20% piperidine solution to the swollen resin, ensuring it is fully submerged.

-

Agitate the mixture for 1-3 minutes at room temperature.[6]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[6]

-

(Optional) Perform a Kaiser (ninhydrin) test on a small sample of beads. A positive result (blue beads) confirms the presence of the free primary amine.[6]

-

Step 3: Amino Acid Coupling

This step forms the peptide bond between the newly exposed N-terminal amine on the resin and the carboxyl group of the next incoming Fmoc-amino acid.

-

Objective: To couple the next Fmoc-amino acid to the growing peptide chain.

-

Materials:

-

Procedure:

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.[12] Add the base (e.g., DIPEA, 6 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[7][12]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction time may need to be extended for sterically hindered amino acids or longer peptides.[2][12]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

(Optional) Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

-

Step 4: Cleavage and Final Deprotection

This is the final step where the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

-

Objective: To cleave the peptide from the resin and remove all side-chain protecting groups.

-

Materials:

-

Completed, fully protected peptide-resin (N-terminal Fmoc group should be removed first).[1][13]

-

Cleavage Cocktail: Typically a mixture of Trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v) .[14] Scavengers like TIS are critical to trap reactive cationic species (e.g., t-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.

-

Dichloromethane (DCM) for washing.

-

Cold diethyl ether for precipitation.

-

-

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the final amino acid. Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[15]

-

Add the freshly prepared cleavage cocktail to the dry peptide-resin in a sealed reaction vessel (approx. 10 mL per gram of starting resin).

-

Agitate the mixture at room temperature for 1.5-3 hours.[2][15] The resin may change color (e.g., deep yellow if Trt groups are present).[16]

-

Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

-

Wash the resin with a small additional volume of TFA and combine the filtrates.[1]

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[1]

-

Centrifuge or filter to collect the peptide precipitate. Wash the precipitate with cold ether and dry under vacuum. The crude peptide is now ready for purification (typically by HPLC).

-

Visualizing the SPPS Workflow

The entire process of adding one amino acid in Fmoc-SPPS can be visualized as a cycle.

Caption: A typical workflow for one cycle of Fmoc-based SPPS.

References

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. csbiochina.com [csbiochina.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. digital.csic.es [digital.csic.es]

- 15. rsc.org [rsc.org]

- 16. tools.thermofisher.com [tools.thermofisher.com]

The Pivotal Role of the Azide Group in Fmoc-L-Lys(N3-Aca-DIM)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex peptide synthesis and drug development, the pursuit of molecules with enhanced properties and functionalities is paramount. Fmoc-L-Lys(N3-Aca-DIM)-OH has emerged as a critical building block, particularly in overcoming the challenge of synthesizing and purifying highly insoluble peptides. At the heart of its utility lies the azide (B81097) group (N₃), a small but powerful functional moiety that serves as a versatile chemical handle. This in-depth technical guide elucidates the central role of the azide group in this specialized amino acid derivative, providing a comprehensive overview of its application, supported by experimental insights and quantitative data.

Introduction: The "Helping Hand" Strategy for Insoluble Peptides

The synthesis of hydrophobic and aggregation-prone peptides is a significant bottleneck in chemical biology and drug discovery. The "helping hand" strategy has been developed to address this challenge by transiently introducing a solubilizing tag onto the peptide chain. Fmoc-L-Lys(N3-Aca-DIM)-OH is a key reagent in a sophisticated application of this strategy. It is a modified lysine (B10760008) derivative where the epsilon-amino group is functionalized with a 6-azidohexanoyl (Aca) linker attached to a dimedone (DIM) group.

The molecule is designed for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The N-α-Fmoc group provides temporary protection during peptide chain elongation, while the side chain, bearing the crucial azide group, remains stable throughout the synthesis. The azide group's primary role is to serve as a reactive handle for the attachment of a solubilizing tag via bioorthogonal "click chemistry."

The Azide Group: A Gateway to Enhanced Solubility and Functionality

The azide group is a cornerstone of bioorthogonal chemistry, offering a unique combination of stability and selective reactivity. In Fmoc-L-Lys(N3-Aca-DIM)-OH, its role is multifaceted:

-

Bioorthogonal Reactivity : The azide group is chemically inert to the conditions typically employed in Fmoc-based SPPS, including piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[1] This stability ensures that the azide handle remains intact and available for subsequent modification.

-

Enabler of Click Chemistry : The azide group's most significant function in this context is its participation in highly efficient and specific click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions allow for the covalent attachment of a variety of molecules, including solubilizing tags, fluorescent dyes, or drug molecules, with exceptional yields and under mild, aqueous conditions.

-

Site-Specific Modification : By incorporating Fmoc-L-Lys(N3-Aca-DIM)-OH at a specific position within the peptide sequence, researchers can achieve precise, site-specific modification of the final peptide. This level of control is crucial for the rational design of peptide-based therapeutics and research tools.

The Aca-DIM Solubilizing Tag: A Removable Aid

The "Aca-DIM" portion of the molecule is a pre-installed solubilizing tag. "Aca" refers to a 6-aminohexanoic acid (a derivative of 6-aminocaproic acid) linker, which provides spacing and flexibility. "DIM" stands for dimedone (5,5-dimethylcyclohexane-1,3-dione), a bulky, somewhat hydrophobic moiety that can disrupt peptide aggregation. The entire Aca-DIM tag is attached to the lysine side chain via the azide group, which is part of the 6-azidohexanoyl linker.

The key feature of this tag is its cleavability. After the peptide has been synthesized, purified, and has served its purpose in a soluble form, the Aca-DIM tag can be removed to yield the native peptide. This removal is typically achieved by treatment with a 1M solution of hydrazine (B178648) or hydroxylamine.[4]

Quantitative Data

| Parameter | Description | Typical Values/Observations with "Helping Hand" Strategies |

| Solubility Enhancement | Increase in the concentration of a peptide that can be dissolved in a given solvent. | Can be several orders of magnitude, enabling purification of previously intractable peptides. |

| Click Reaction Efficiency | Yield of the reaction to attach a tag to the azide group. | Typically >95% for both CuAAC and SPAAC reactions.[3] |

| Tag Cleavage Efficiency | Yield of the reaction to remove the solubilizing tag. | Generally high (>90%), but can be sequence-dependent and require optimization. |

| Crude Peptide Purity | Purity of the peptide after synthesis and cleavage from the resin. | The use of solubilizing tags can lead to higher crude purity by minimizing aggregation during synthesis. |

Experimental Protocols

The following are generalized protocols for the use of Fmoc-L-Lys(N3-Aca-DIM)-OH. Researchers should optimize these protocols for their specific peptide sequences and available instrumentation.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-SPPS protocols are compatible with Fmoc-L-Lys(N3-Aca-DIM)-OH.[2]

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-L-Lys(N3-Aca-DIM)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

20% (v/v) piperidine in DMF

-

DMF (Peptide synthesis grade)

-

DCM (Peptide synthesis grade)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU) and base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Incorporate Fmoc-L-Lys(N3-Aca-DIM)-OH: Use the same coupling procedure as for other amino acids.

-

Repeat: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.

Attachment of an Additional Moiety via Click Chemistry (Optional)

If an additional functional group (e.g., a fluorescent dye with an alkyne handle) is to be attached to the azide, the following protocol can be used.

Materials:

-

Azide-functionalized peptide

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF/water mixture)

Procedure:

-

Dissolve the azide-functionalized peptide in the chosen solvent system.

-

Add the alkyne-containing molecule (1.1-1.5 equivalents).

-

Add sodium ascorbate (5 equivalents) followed by CuSO₄ (1 equivalent).

-

Stir the reaction at room temperature for 1-4 hours.

-

Purify the clicked peptide by HPLC.

Cleavage of the Aca-DIM Solubilizing Tag

Materials:

-

Peptide with the Aca-DIM tag

-

1 M Hydrazine or Hydroxylamine solution in a suitable buffer (e.g., aqueous buffer at neutral to slightly basic pH)

Procedure:

-

Dissolve the purified peptide containing the Aca-DIM tag in the cleavage buffer.

-

Stir the reaction at room temperature for 2-6 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Upon completion, purify the native peptide by HPLC to remove the cleaved tag and any remaining starting material.